Cas no 114546-62-2 ((4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane)
114546-62-2 structure
Product Name:(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane
Numero CAS:114546-62-2
MF:C10H10
MW:130.186402797699
MDL:MFCD28956708
CID:215646
PubChem ID:145506
Update Time:2025-09-27
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclopropane,1,1'-(1,3-butadiyne-1,4-diyl)bis-
- 4-cyclopropylbuta-1,3-diynylcyclopropane
- Cyclopropane, 1,1-(1,3-butadiyne-1,4-diyl)bis- (9CI)
- 1,1'-buta-1,3-diyne-1,4-diyldicyclopropane
- 1,4-Dicyclopropylbuta-1,3-diyne
- (4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane
- (4-cyclopropyl-1,3-butadiynyl)cyclopropane
- 1,4-di(cyclopropyl)buta-1,3-diyne
- DTXSID40150755
- EN300-26236052
- cyclopropane, 1,1-(1,3-butadiyne-1,4-diyl)bis-
- 114546-62-2
-
- MDL: MFCD28956708
- Inchi: 1S/C10H10/c1(3-9-5-6-9)2-4-10-7-8-10/h9-10H,5-8H2
- Chiave InChI: QKYOSKNMZOKGDC-UHFFFAOYSA-N
- Sorrisi: C1(C#CC#CC2CC2)CC1
Proprietà calcolate
- Massa esatta: 130.0783
- Massa monoisotopica: 130.078
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 221
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 1.04
- Punto di ebollizione: 239.5°Cat760mmHg
- Punto di infiammabilità: 86.4°C
- Indice di rifrazione: 1.561
- PSA: 0
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26236052-0.05g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 0.05g |
$212.0 | 2024-06-18 | |
| Enamine | EN300-26236052-0.1g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 0.1g |
$317.0 | 2024-06-18 | |
| Enamine | EN300-26236052-0.25g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 0.25g |
$452.0 | 2024-06-18 | |
| Enamine | EN300-26236052-0.5g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 0.5g |
$713.0 | 2024-06-18 | |
| Enamine | EN300-26236052-1.0g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 1.0g |
$914.0 | 2024-06-18 | |
| Enamine | EN300-26236052-2.5g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 2.5g |
$1791.0 | 2024-06-18 | |
| Enamine | EN300-26236052-5.0g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 5.0g |
$2650.0 | 2024-06-18 | |
| Enamine | EN300-26236052-10.0g |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane |
114546-62-2 | 95% | 10.0g |
$3929.0 | 2024-06-18 | |
| Aaron | AR009NOD-50mg |
Cyclopropane, 1,1-(1,3-butadiyne-1,4-diyl)bis- (9CI) |
114546-62-2 | 95% | 50mg |
$317.00 | 2025-02-14 | |
| Aaron | AR009NOD-100mg |
Cyclopropane, 1,1-(1,3-butadiyne-1,4-diyl)bis- (9CI) |
114546-62-2 | 95% | 100mg |
$461.00 | 2025-02-14 |
(4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane Letteratura correlata
-
Yuan Gao,Mengfan Zhang,Chaoyu Wang,Zhen Yang,Xianqiang Huang,Ruokun Feng,Chenze Qi Chem. Commun. 2020 56 14231
114546-62-2 ((4-cyclopropylbuta-1,3-diyn-1-yl)cyclopropane) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso